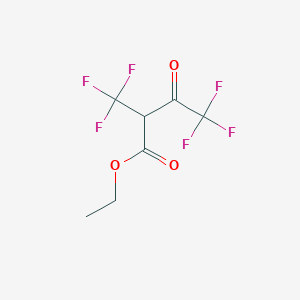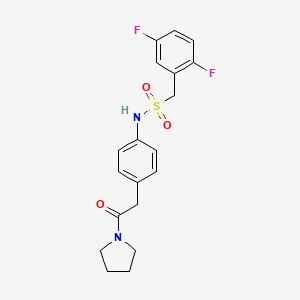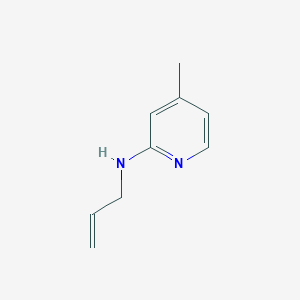
4-methyl-N-prop-2-enylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-prop-2-enylpyridin-2-amine, commonly known as MP2A, is a chemical compound that belongs to the class of pyridine amines. It is a potent and selective ligand for α7 nicotinic acetylcholine receptors (nAChRs), which are important targets for the treatment of various neurological and psychiatric disorders. MP2A has gained significant attention in recent years due to its potential therapeutic applications and its role in understanding the mechanism of action of α7 nAChRs.
Mécanisme D'action
MP2A acts as a positive allosteric modulator of α7 4-methyl-N-prop-2-enylpyridin-2-amine, which are ionotropic receptors that are widely expressed in the brain and other tissues. Activation of α7 4-methyl-N-prop-2-enylpyridin-2-amine by MP2A results in the influx of calcium ions into the cells, leading to the activation of various signaling pathways that are involved in synaptic plasticity, neurotransmitter release, and neuronal survival. The precise molecular mechanism of MP2A's action on α7 4-methyl-N-prop-2-enylpyridin-2-amine is still under investigation.
Biochemical and Physiological Effects:
MP2A has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the suppression of inflammation. MP2A has also been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and enhance neuroprotection in animal models of neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MP2A has several advantages for lab experiments, including its high potency and selectivity for α7 4-methyl-N-prop-2-enylpyridin-2-amine, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also some limitations associated with the use of MP2A in lab experiments, including its limited solubility in aqueous solutions and its relatively short half-life in vivo.
Orientations Futures
There are several future directions for research on MP2A, including the optimization of its synthesis and purification methods, the development of more selective and potent analogs, and the investigation of its therapeutic potential in various neurological and psychiatric disorders. MP2A can also be used as a tool compound to study the role of α7 4-methyl-N-prop-2-enylpyridin-2-amine in various physiological and pathological processes, including synaptic plasticity, learning and memory, and neuroinflammation. Finally, the development of more advanced imaging techniques can help to elucidate the precise molecular mechanism of MP2A's action on α7 4-methyl-N-prop-2-enylpyridin-2-amine in vivo.
Méthodes De Synthèse
MP2A can be synthesized using various methods, including the reductive amination of 4-methylpyridine with 2-propen-1-amine, followed by purification using column chromatography. Another method involves the reaction of 4-methylpyridine with 2-chloro-1-propene, followed by reduction with sodium borohydride. The purity and yield of MP2A can be optimized by modifying the reaction conditions and purification methods.
Applications De Recherche Scientifique
MP2A has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Preclinical studies have shown that MP2A can improve cognitive function, reduce inflammation, and enhance neuroprotection in animal models of these disorders. MP2A has also been used as a tool compound to study the role of α7 4-methyl-N-prop-2-enylpyridin-2-amine in various physiological and pathological processes.
Propriétés
IUPAC Name |
4-methyl-N-prop-2-enylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-3-5-10-9-7-8(2)4-6-11-9/h3-4,6-7H,1,5H2,2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGWSMMVXIKKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-prop-2-enylpyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]pyrimidin-2-amine](/img/structure/B2844443.png)
![1-Benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B2844444.png)
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2844447.png)
![(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2844449.png)


![[5-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2844454.png)
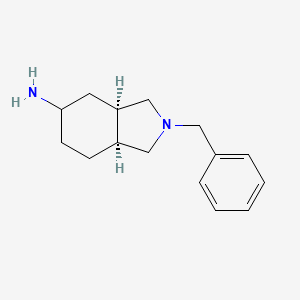
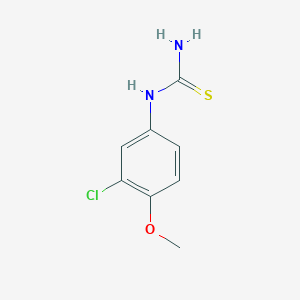
![benzo[b]thiophen-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2844459.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2844460.png)
